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molecular formula C10H12F3N B1586413 2-Amino-5-isopropylbenzotrifluoride CAS No. 87617-29-6

2-Amino-5-isopropylbenzotrifluoride

Cat. No. B1586413
M. Wt: 203.2 g/mol
InChI Key: ZFHAHXSEZUPPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04749813

Procedure details

330 g of 2-nitro-5-isopropylbenzotrifluoride in 1,200 ml of methanol are initially introduced into a hydrogenation apparatus, and 30 g of Raney nickel are added. After the system has been flushed with hydrogen, a hydrogenation is carried out at 25°-45° C. under a pressure of 30 bar of hydrogen. After the hydrogen absorption is complete, the solution is filtered to separate off the catalyst. After the solvent has been distilled off, the product is distilled. 280 g of 2-amino-5-isopropylbenzotrifluoride (boiling point: 95°-8° C./18 mbar, nD20 : 1.4810) are obtained.
Name
2-nitro-5-isopropylbenzotrifluoride
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH3:12])[CH3:11])=[CH:6][C:5]=1[C:13]([F:16])([F:15])[F:14])([O-])=O>CO.[Ni]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH3:12])[CH3:11])=[CH:6][C:5]=1[C:13]([F:14])([F:15])[F:16]

Inputs

Step One
Name
2-nitro-5-isopropylbenzotrifluoride
Quantity
330 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)C(C)C)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
30 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
After the system has been flushed with hydrogen
CUSTOM
Type
CUSTOM
Details
is carried out at 25°-45° C. under a pressure of 30 bar of hydrogen
CUSTOM
Type
CUSTOM
Details
After the hydrogen absorption
FILTRATION
Type
FILTRATION
Details
the solution is filtered
CUSTOM
Type
CUSTOM
Details
to separate off the catalyst
DISTILLATION
Type
DISTILLATION
Details
After the solvent has been distilled off
DISTILLATION
Type
DISTILLATION
Details
the product is distilled

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C(C)C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 280 g
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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